2-Bromo-5-cyanobenzenesulfonamide
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Overview
Description
2-Bromo-5-cyanobenzenesulfonamide is an organic compound with the molecular formula C7H5BrN2O2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine at the 2-position and a cyano group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyanobenzenesulfonamide typically involves the bromination of 5-cyanobenzenesulfonamide. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production methods for this compound often involve similar bromination reactions but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyanobenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the sulfonamide group can be oxidized to a sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the cyano group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the sulfonamide group.
Major Products Formed
Scientific Research Applications
2-Bromo-5-cyanobenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyanobenzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The sulfonamide group can mimic the structure of natural substrates, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-cyanobenzenesulfonamide: Similar structure but with the cyano group at the 4-position.
3-Bromo-N,N,5-trimethylbenzenesulfonamide: Contains additional methyl groups and is used in different applications.
Uniqueness
2-Bromo-5-cyanobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H5BrN2O2S |
---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
2-bromo-5-cyanobenzenesulfonamide |
InChI |
InChI=1S/C7H5BrN2O2S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-3H,(H2,10,11,12) |
InChI Key |
CILTWOGQCAWHDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)S(=O)(=O)N)Br |
Origin of Product |
United States |
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